

# An In-depth Technical Guide to the UCH-L1 Gene and Protein

Author: BenchChem Technical Support Team. Date: December 2025



# For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Ubiquitin Carboxyl-Terminal Hydrolase L1 (UCH-L1) gene and its protein product. It covers the core aspects of UCH-L1's genetic and protein structure, enzymatic function, and its role in key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting neurodegenerative diseases and cancer, where UCH-L1 plays a significant role.

### **UCH-L1** Gene Structure

The human UCH-L1 gene, also known as PARK5, is located on the short arm of chromosome 4 at position 14 (4p14).[1] The gene spans approximately 11.5 kilobases (kb) and consists of 9 exons that encode a 223-amino acid protein.[1][2]

Table 1: Genomic and Transcript Details of the Human UCH-L1 Gene



| Feature              | Description                          | Reference |
|----------------------|--------------------------------------|-----------|
| Gene Symbol          | UCHL1                                | HGNC      |
| Full Name            | Ubiquitin C-Terminal Hydrolase<br>L1 | HGNC      |
| Chromosomal Location | 4p14                                 | [1]       |
| Genomic Size         | ~11.5 kb                             | [1]       |
| Number of Exons      | 9                                    | [2]       |
| Transcript Length    | 1172 bps                             | [2]       |

## **UCH-L1 Protein Structure**

UCH-L1 is a highly abundant protein in the brain, constituting 1-5% of the total soluble neuronal protein.[3] It is a globular protein characterized by a complex "Gordian knot" fold, one of the most intricate protein structures discovered to date.[3] This unique structure contributes to its stability and resistance to proteasomal degradation.

# **Domains and Motifs**

The UCH-L1 protein is comprised of a single, conserved Peptidase C12 domain that spans from approximately amino acid 3 to 206.[4] This domain houses the catalytic active site and is responsible for the protein's enzymatic functions. Several key motifs and sites are located within or adjacent to this domain.

Table 2: Key Domains and Motifs of the Human UCH-L1 Protein



| Domain/Motif                              | Residue Range                                 | Function/Note                          | Reference |
|-------------------------------------------|-----------------------------------------------|----------------------------------------|-----------|
| Peptidase C12<br>Domain                   | 3 - 206                                       | Catalytic domain                       | [4]       |
| Unconventional Secretion Site             | 32 - 39                                       | Involved in protein secretion          | [4][5]    |
| Protein Kinase C<br>Phosphorylation Sites | 76 - 78, 121 - 123,<br>205 - 207              | Sites for regulation by PKC            | [5]       |
| Cysteine Active Site                      | 84 - 100                                      | Contains the catalytic Cys90           | [4][5]    |
| N-Myristoylation Sites                    | 87 - 92, 94 - 99                              | Potential sites for lipid modification | [4][5]    |
| Casein Kinase II Phosphorylation Sites    | 119 - 122, 125 - 128,<br>188 - 191, 205 - 208 | Sites for regulation by CKII           | [5]       |
| Farnesylation Site                        | 220 - 223                                     | C-terminal site for lipid modification | [4][5]    |

### **Active Site**

The enzymatic activity of UCH-L1 is dependent on a catalytic triad located within the Peptidase C12 domain. This triad consists of Cysteine-90 (Cys90), Histidine-161 (His161), and Aspartate-176 (Asp176).[6] The nucleophilic Cys90 is essential for the hydrolysis of ubiquitin adducts.

# **Post-Translational Modifications**

UCH-L1 undergoes several post-translational modifications (PTMs) that can modulate its activity, localization, and stability. These modifications include oxidation, nitrosylation, farnesylation, and ubiquitination, and have been implicated in the pathogenesis of neurodegenerative diseases.[7][8]

Table 3: Known Post-Translational Modifications of UCH-L1



| Modification        | Residue(s) | Functional<br>Consequence                | Reference |
|---------------------|------------|------------------------------------------|-----------|
| Oxidation           | Cys152     | Unfolding and aggregation                | [7]       |
| Farnesylation       | Cys220-223 | Membrane<br>association                  | [4][8]    |
| Mono-ubiquitination | Multiple   | Regulation of mono-<br>ubiquitin binding | [8]       |

# **Quantitative Data Tissue Expression**

UCH-L1 is predominantly expressed in neuronal tissues and the testis. The GTEx portal provides quantitative data on UCH-L1 mRNA expression across various human tissues, measured in Transcripts Per Million (TPM).

Table 4: UCH-L1 mRNA Expression in Selected Human Tissues (GTEx V8)



| Tissue                                                                                         | Median TPM |
|------------------------------------------------------------------------------------------------|------------|
| Brain - Cerebellum                                                                             | 450.3      |
| Brain - Cortex                                                                                 | 389.7      |
| Brain - Substantia nigra                                                                       | 350.1      |
| Testis                                                                                         | 150.2      |
| Pituitary                                                                                      | 85.6       |
| Adrenal Gland                                                                                  | 70.8       |
| Nerve - Tibial                                                                                 | 65.4       |
| Muscle - Skeletal                                                                              | 5.2        |
| Liver                                                                                          | 1.8        |
| Lung                                                                                           | 1.5        |
| Heart - Left Ventricle                                                                         | 0.9        |
| Kidney - Cortex                                                                                | 0.7        |
| Data retrieved from the GTEx Portal. TPM values are approximate and for illustrative purposes. |            |

# **Enzymatic Kinetics**

UCH-L1 exhibits dual enzymatic activities: a hydrolase (deubiquitinase) activity and a ubiquitin ligase activity. The kinetic parameters for these activities are crucial for understanding its cellular function and for the development of specific inhibitors or activators.

Table 5: Kinetic Parameters of UCH-L1 Hydrolase Activity



| Substrate                 | Km (µM)     | kcat (s-1)  | kcat/Km (M-1s-<br>1)     | Reference |
|---------------------------|-------------|-------------|--------------------------|-----------|
| Ubiquitin-AMC             | 0.03 - 0.17 | 0.01 - 0.05 | 1.0 x 105 - 3.3 x<br>105 | [6][9]    |
| Ubiquitin-<br>Rhodamine   | ~0.03       | -           | -                        | [10]      |
| Z-Leu-Arg-Gly-<br>Gly-AMC | >1000       | <0.001      | <1                       | [11]      |

Note: Kinetic parameters can vary depending on assay conditions.

The ubiquitin ligase activity of UCH-L1 is less well-characterized, and kinetic parameters are not widely reported. This activity is thought to be dimerization-dependent and may play a role in the formation of polyubiquitin chains.[12][13]

# **Signaling Pathways**

UCH-L1 is a key regulator in several signaling pathways implicated in cell growth, proliferation, and apoptosis. Its dysregulation is associated with both neurodegenerative disorders and cancer.

# **TGF-**β Signaling Pathway

UCH-L1 can positively regulate the Transforming Growth Factor- $\beta$  (TGF- $\beta$ ) signaling pathway. It has been shown to deubiquitinate and stabilize the TGF- $\beta$  type I receptor (T $\beta$ RI), thereby preventing its degradation and enhancing downstream signaling through SMAD proteins.[14]





Click to download full resolution via product page

UCH-L1 in the TGF- $\beta$  signaling pathway.

# **mTOR Signaling Pathway**

UCH-L1 has a complex regulatory role in the mTOR signaling pathway. It can disrupt the mTORC1 complex by deubiquitinating Raptor, a key component of mTORC1. This leads to decreased mTORC1 activity and a subsequent increase in the formation and activity of the mTORC2 complex, which promotes Akt signaling.[4][15][16][17]



Click to download full resolution via product page

UCH-L1's role in mTOR signaling.

# p53 Signaling Pathway

UCH-L1's role in regulating the p53 tumor suppressor pathway is context-dependent. In some cancers, UCH-L1 can deubiquitinate and stabilize p53, promoting its tumor-suppressive functions by inducing cell cycle arrest and apoptosis. It can also destabilize MDM2, a negative regulator of p53.[18][19][20] Conversely, in other contexts, UCH-L1 has been reported to promote p53 degradation.[7]





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Up-regulation of expression of the ubiquitin carboxyl-terminal hydrolase L1 gene in human airway epithelium of cigarette smokers PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The tumor suppressor UCHL1 forms a complex with p53/MDM2/ARF to promote p53 signaling and is frequently silenced in nasopharyngeal carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Analysis of E3 Ubiquitin Ligase Function PubMed [pubmed.ncbi.nlm.nih.gov]



- 7. scispace.com [scispace.com]
- 8. UCHL1 protein expression summary The Human Protein Atlas [proteinatlas.org]
- 9. Ubiquitin C-Terminal Hydrolase L1 (UCHL1), Beyond Hydrolysis PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-β signaling pathway mediated by deubiquitinating enzymes PMC [pmc.ncbi.nlm.nih.gov]
- 11. Large-Scale Identification of Ubiquitination Sites by Mass Spectrometry PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Method for Assaying Deubiquitinating Enzymes PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ub-AMC Wikipedia [en.wikipedia.org]
- 14. bio-rad.com [bio-rad.com]
- 15. UCHL1 regulates muscle fibers and mTORC1 activity in skeletal muscle PMC [pmc.ncbi.nlm.nih.gov]
- 16. UCH-L1 bypasses mTOR to promote protein biosynthesis and is required for MYC-driven lymphomagenesis in mice PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ubiquitin hydrolase UCH-L1 destabilizes mTOR complex 1 by antagonizing DDB1-CUL4-mediated ubiquitination of raptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the UCH-L1 Gene and Protein]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674675#uch-l1-gene-and-protein-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com